molecular formula C12H11N5 B13113979 5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine

5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine

Cat. No.: B13113979
M. Wt: 225.25 g/mol
InChI Key: FDTKEAYRLULHPR-UHFFFAOYSA-N
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Description

5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine: is a chemical compound with the following structure:

C12H11N5\text{C}_{12}\text{H}_{11}\text{N}_5 C12​H11​N5​

This compound belongs to the class of imidazo[5,1-f][1,2,4]triazines and exhibits interesting biological activities. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes: The synthesis of 5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine involves several steps. While I don’t have specific details on the exact synthetic route, it typically starts from readily available precursors. Researchers often employ organic reactions like cyclization, substitution, and condensation to assemble the imidazo[5,1-f][1,2,4]triazine core.

Industrial Production: For industrial-scale production, companies may use optimized processes to achieve high yields. proprietary information limits our access to specific details.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction processes may yield derivatives with different functional groups.

    Substitution: Substituents on the phenyl ring can be modified via substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).

    Substitution: Halogens (e.g., chlorine, bromine) or nucleophilic reagents (e.g., amines).

Major Products: The specific products depend on reaction conditions and substituents. Potential derivatives include substituted imidazo[5,1-f][1,2,4]triazines or related compounds.

Scientific Research Applications

Chemistry:

Biology and Medicine: Industry:

    Pharmaceuticals: Potential use in cancer therapies.

    Biotechnology: Kinase inhibitors play a role in personalized medicine.

Mechanism of Action

The compound likely exerts its effects by interfering with PLK1, disrupting cell cycle progression and promoting apoptosis. Further studies are needed to elucidate the precise molecular targets and pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare this compound with related imidazo[5,1-f][1,2,4]triazines. Its unique structure and kinase inhibition properties set it apart.

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

5-methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine

InChI

InChI=1S/C12H11N5/c1-8-10-7-14-12(13)16-17(10)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,16)

InChI Key

FDTKEAYRLULHPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=NN2C(=N1)C3=CC=CC=C3)N

Origin of Product

United States

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